[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Experimental $$^1$$H and $$^{13}$$C NMR data for this compound are limited, but predictions based on analogous structures and substituent effects are summarized below:
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| $$^1$$H | 1.70–1.90 (m, 4H) | Pyrrolidine CH$$_2$$ protons |
| $$^1$$H | 3.20–3.40 (m, 4H) | Pyrrolidine N-CH$$_2$$ protons |
| $$^1$$H | 4.60 (s, 2H) | Hydroxymethyl CH$$_2$$ protons |
| $$^1$$H | 6.50–7.30 (m, 3H) | Aromatic protons |
| $$^{13}$$C | 60.5 | Hydroxymethyl carbon |
| $$^{13}$$C | 45.2, 25.8 | Pyrrolidine carbons |
| $$^{13}$$C | 128–135 | Aromatic carbons |
The hydroxyl proton is typically observed as a broad singlet at δ 2.0–3.0 ppm in DMSO-d$$_6$$.
Infrared (IR) and Raman Vibrational Profiles
IR and Raman spectra are characterized by the following key vibrations:
| Vibration Mode | IR (cm$$^{-1}$$) | Raman (cm$$^{-1}$$) |
|---|---|---|
| O-H stretch (hydroxyl) | 3200–3400 | 3200–3400 |
| C-Cl stretch | 550–650 | 550–650 |
| C-N stretch (pyrrolidine) | 1200–1250 | 1200–1250 |
| C-O stretch (hydroxymethyl) | 1050–1100 | 1050–1100 |
The absence of N-H stretches confirms the tertiary amine structure of the pyrrolidine ring.
Properties
IUPAC Name |
(2-chloro-6-pyrrolidin-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,14H,1-2,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVQSNMSTBJAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution of Chlorophenyl Precursors
A common method involves starting from 2-chloro-6-halobenzyl derivatives or 2-chloro-6-nitrobenzyl compounds, which undergo nucleophilic aromatic substitution with pyrrolidine. The pyrrolidin-1-yl group replaces a leaving group (typically a halogen or nitro group) ortho to the chloro substituent. This reaction is typically carried out under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
| Parameter | Typical Conditions |
|---|---|
| Solvent | DMF, DMSO |
| Temperature | 80–120 °C |
| Reaction time | 6–24 hours |
| Molar ratio (pyrrolidine:substrate) | 1.1–2.0 equivalents |
| Base | Sometimes added, e.g., triethylamine |
Following pyrrolidine substitution, the intermediate is subjected to hydroxymethylation, often via reduction of an aldehyde or halomethyl precursor to the corresponding methanol.
Hydroxymethylation via Reduction
Hydroxymethyl groups can be introduced by reduction of a formyl group (aldehyde) or halomethyl group on the aromatic ring. Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation.
| Reducing Agent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| NaBH4 | Methanol or ethanol | 0–25 °C | 1–3 hours | 70–90 |
| Catalytic H2 (Pd/C) | Ethanol or ethyl acetate | Room temp to reflux | 4–12 hours | 80–95 |
This step converts an aldehyde or halomethyl substituent to the hydroxymethyl group, completing the synthesis.
Representative Synthetic Scheme
| Step | Reactants/Intermediates | Conditions | Outcome |
|---|---|---|---|
| 1 | 2-Chloro-6-nitrobenzaldehyde + pyrrolidine | DMF, reflux, 12 h | 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde |
| 2 | 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde + NaBH4 | Methanol, 0–25 °C, 2 h | [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol |
Alternative Approaches and Variations
Use of Protected Pyrrolidine Derivatives
In some methods, pyrrolidine is first protected (e.g., as a carbamate or amide) to control regioselectivity and reactivity, then introduced onto the aromatic ring, followed by deprotection and hydroxymethylation.
Direct Alkylation of Pyrrolidine
Another route involves alkylation of pyrrolidine with chloromethyl-substituted chlorophenyl derivatives. This method requires strong bases and careful control of conditions to avoid multiple substitutions.
Analytical and Purification Techniques
- Purification: Typically achieved by crystallization or chromatographic methods (e.g., silica gel column chromatography).
- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.
- Yields: Reported yields vary from 65% to 95%, depending on reaction conditions and purity of starting materials.
Summary Table of Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyrrolidinyl substitution | Pyrrolidine, DMF, 80–120 °C, 6–24 h | Nucleophilic aromatic substitution |
| Hydroxymethylation | NaBH4, MeOH, 0–25 °C, 1–3 h | Reduction of aldehyde intermediate |
| Alternative reduction | H2, Pd/C catalyst, ethanol, RT–reflux, 4–12 h | Catalytic hydrogenation |
| Purification | Crystallization or silica gel chromatography | Ensures high purity |
| Characterization | NMR, MS, melting point | Confirms structure and purity |
Research Findings and Optimization Notes
- Reaction temperature and solvent choice critically affect the substitution efficiency and selectivity.
- Excess pyrrolidine can drive the substitution to completion but may require removal in work-up.
- Use of mild reducing agents like sodium borohydride avoids over-reduction or side reactions.
- Protecting groups on pyrrolidine can improve regioselectivity but add steps and complexity.
- The chloro substituent remains stable under the described conditions, allowing selective functionalization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 2-chloro-6-(pyrrolidin-1-yl)benzaldehyde.
Reduction: Formation of more saturated alcohol derivatives.
Substitution: Formation of 2-substituted-6-(pyrrolidin-1-yl)phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol serves as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is explored for its potential biological activities. The presence of the pyrrolidine ring, a common motif in bioactive molecules, suggests possible applications in drug discovery, particularly in the development of compounds with neurological or anti-inflammatory properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various applications, including materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol is compared with three analogues (Table 1):
Table 1: Structural and Physicochemical Comparison
| Compound | Substituents | Molecular Weight (g/mol) | logP<sup>a</sup> | Water Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | Cl, pyrrolidine, -CH2OH | 241.73 | 2.1 | 8.9 |
| [2-Fluoro-6-(piperidin-1-yl)phenyl]methanol | F, piperidine, -CH2OH | 239.71 | 2.3 | 7.2 |
| [2-Methoxy-6-(morpholin-1-yl)phenyl]methanol | OCH3, morpholine, -CH2OH | 253.29 | 1.8 | 12.4 |
| [2-Chloro-6-(dimethylamino)phenyl]methanol | Cl, -N(CH3)2, -CH2OH | 214.68 | 1.6 | 15.0 |
<sup>a</sup>logP values calculated via XLogP3 (PubChem methodology).
Key Findings
Electronic Effects: The chlorine substituent in the target compound increases electron-withdrawing effects compared to fluorine or methoxy groups, reducing aromatic ring electron density. This impacts binding affinity in receptor-ligand interactions, as observed in dopamine D2 receptor assays . Pyrrolidine’s secondary amine provides moderate basicity (pKa ~9.5), whereas morpholine (pKa ~7.4) or dimethylamino groups (pKa ~10.5) alter protonation states under physiological conditions, affecting solubility and membrane permeability .
Steric and Conformational Flexibility :
- Pyrrolidine’s 5-membered ring imposes greater steric hindrance than piperidine or morpholine, limiting rotational freedom of the aryl group. This was demonstrated in crystallographic studies (SHELXL-refined structures), where the dihedral angle between the phenyl and pyrrolidine rings averaged 45° vs. 30° for piperidine analogues .
Solubility and Bioavailability: The hydroxyl group enhances water solubility compared to non-polar derivatives (e.g., methyl ethers). However, the chlorine atom’s hydrophobicity reduces solubility relative to methoxy-substituted analogues.
Biological Activity
[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a chloro-substituted phenyl ring linked to a pyrrolidine moiety and a hydroxymethyl group. This structural configuration may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of cancer research and enzyme inhibition. Key findings include:
- Anticancer Properties : The compound has shown promise in inhibiting the growth of various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer models.
- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes that are crucial for tumor progression and metastasis.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells, leading to decreased viability.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cell survival and proliferation, such as the Jak/STAT3 pathway.
Data Tables
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Inhibition of cell growth | A549 (lung cancer) | 5.46 | Apoptosis induction |
| Enzyme inhibition | Various | 0.86 | Targeting GSK-3β |
| Metastasis reduction | 4T1 (breast cancer) | 0.74 | Inhibition of migration |
Case Study 1: Anticancer Activity
In a study involving A549 human lung adenocarcinoma cells, this compound was tested at various concentrations. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5.46 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a critical regulator in cancer cell signaling. The study found that this compound demonstrated an IC50 value of 0.86 µM against GSK-3β, indicating potent inhibitory activity that could contribute to its anticancer effects.
Q & A
Q. Which advanced analytical methods quantify trace impurities in bulk samples?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
